molecular formula C17H16N2OS B2840331 8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705495-88-0

8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2840331
CAS No.: 1705495-88-0
M. Wt: 296.39
InChI Key: VAVYJJHHNGABPZ-UHFFFAOYSA-N
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Description

8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound that features a bicyclic structure with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the thiazole ring. Common reagents used in these reactions include organolithium reagents, thiazole derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene may be studied for its potential biological activity. It could serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials. Its unique properties may make it suitable for applications in electronics, coatings, and other high-tech industries.

Mechanism of Action

The mechanism of action of 8-(2-phenyl-1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic core with a thiazole ring, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-17(19-13-7-4-8-14(19)10-9-13)15-11-21-16(18-15)12-5-2-1-3-6-12/h1-7,11,13-14H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVYJJHHNGABPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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